Product packaging for Bicyclo[3.3.2]deca-2,6,9-triene(Cat. No.:CAS No. 6572-76-5)

Bicyclo[3.3.2]deca-2,6,9-triene

Cat. No.: B14723896
CAS No.: 6572-76-5
M. Wt: 132.20 g/mol
InChI Key: XLMVYHGCDFNOKC-UHFFFAOYSA-N
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Description

Bicyclo[3.3.2]deca-2,6,9-triene is an organic compound with the molecular formula C10H12 . It is characterized by a unique bridged bicyclic structure incorporating multiple double bonds, which makes it a valuable and sophisticated intermediate in synthetic organic chemistry . Researchers utilize this strained framework to construct complex molecular architectures, particularly in the synthesis of natural products and novel functional materials.While direct biological data for this specific base compound is limited, its structural framework is of significant research interest. Stilbenoid natural products containing the tribenzobicyclo[3.3.2]decatriene skeleton, a closely related system, have been isolated from plants and demonstrate notable cytotoxicity against cancer cell lines, such as KB cells . This suggests that this compound serves as a critical synthetic precursor for exploring new chemotherapeutic agents and studying structure-activity relationships in medicinal chemistry.The conformational dynamics of the bicyclo[3.3.2]decane system contribute to its reactivity and application. The structure can exist in an equilibrium between twin-chair and boat-chair conformations, a property that can influence its behavior in chemical reactions and its interaction with biological targets . This compound is supplied for research and development purposes exclusively. It is intended for use in laboratory settings only and is not classified as a drug or pharmaceutical. It must not be introduced into humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B14723896 Bicyclo[3.3.2]deca-2,6,9-triene CAS No. 6572-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6572-76-5

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

bicyclo[3.3.2]deca-2,6,9-triene

InChI

InChI=1S/C10H12/c1-3-9-5-2-6-10(4-1)8-7-9/h1-3,6-10H,4-5H2

InChI Key

XLMVYHGCDFNOKC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC=CC1C=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for Bicyclo 3.3.2 Deca 2,6,9 Triene and Analogues

Classical and Modern Approaches to the Bicyclo[3.3.2]deca-2,6,9-triene Scaffold

The bicyclo[3.3.2]decane framework, a bridged carbocyclic system, presents a unique synthetic challenge due to its inherent ring strain and specific stereochemical requirements. Over the years, a variety of synthetic strategies have been developed to construct this intricate scaffold, ranging from classical cycloaddition reactions to modern catalytic methodologies. These approaches offer diverse pathways to not only the parent this compound but also its functionalized analogues, which are of interest in various fields of chemical research.

Cycloaddition Reactions in the Construction of this compound Systems

Cycloaddition reactions, which form a cyclic molecule from two or more unsaturated molecules, represent a powerful and atom-economical tool for the synthesis of complex cyclic systems. nih.gov Various modes of cycloaddition, including [6+3], [2+2], and 1,3-dipolar cycloadditions, have been explored for the construction of the bicyclo[3.3.2]decane skeleton.

A notable and elegant approach to the bicyclo[3.3.2]decadiene core involves a palladium-catalyzed [6+3] cycloaddition of trimethylenemethane (TMM) with tropones, followed by a thermal rearrangement. nih.govnih.gov This strategy provides a two-step asymmetric synthesis of functionalized bicyclo[3.3.2]decadienes. nih.gov

The initial step is a palladium-catalyzed [6+3] cycloaddition between a cyano-substituted TMM donor and various tropones. nih.gov This reaction proceeds with high regio-, diastereo-, and enantioselectivity, yielding bicyclo[4.3.1]decadienes. nih.govnih.gov The use of chiral phosphoramidite ligands is crucial for achieving high enantiomeric purity in the resulting cycloadducts. nih.gov

The resulting bicyclo[4.3.1]decadiene adducts can then undergo a facile thermal nih.govnih.gov sigmatropic (Cope) rearrangement to furnish the desired bicyclo[3.3.2]decadiene skeleton. nih.govnih.gov This rearrangement proceeds in a stereodefined manner, effectively transferring the chirality from the initial cycloadduct to the final bicyclo[3.3.2]decadiene product. nih.gov

EntryTropone SubstrateYield of Bicyclo[4.3.1]decadiene (%)ee of Bicyclo[4.3.1]decadiene (%)Yield of Bicyclo[3.3.2]decadiene (%)
14-Carboethoxy-2,4,6-cycloheptatrien-1-one75>9985
2Tropone789582
32-Acetoxytropone919878

Photochemical [2+2] cycloadditions are a powerful method for the synthesis of strained four-membered rings and can be employed to construct bicyclic systems. libretexts.orgresearchgate.net These reactions typically involve the irradiation of a molecule containing two alkene moieties, leading to an intramolecular cycloaddition. researchgate.net The formation of the bicyclo[3.3.2]decane skeleton via a direct intramolecular [2+2] cycloaddition is not a commonly reported pathway. However, this strategy can be envisioned for the synthesis of precursors or analogues that can be further transformed into the desired bicyclic system.

The success of intramolecular [2+2] photocycloadditions often depends on the length of the tether connecting the two alkene units and the substitution pattern of the alkenes. researchgate.net The reaction can be initiated by direct excitation or through the use of a photosensitizer. researchgate.netnih.gov Visible-light-induced intramolecular [2+2] cycloadditions have also been developed, offering milder reaction conditions. researchgate.net While direct synthesis of the this compound via this method is not prominent, the construction of related bicyclic systems through [2+2] cycloaddition highlights its potential in accessing strained carbocyclic frameworks.

1,3-Dipolar cycloadditions are versatile reactions for the construction of five-membered heterocyclic rings and can be adapted for the synthesis of bicyclic systems. beilstein-journals.orgnih.gov An intramolecular 1,3-dipolar cycloaddition of a nitrone with an olefin is a particularly useful strategy for the synthesis of bridged bicycloalkanes. psu.edu This approach can be conceptually applied to the synthesis of the bicyclo[3.3.2]decane skeleton.

The strategy involves the generation of a nitrone and an olefin tethered together in the same molecule. The intramolecular cycloaddition then leads to the formation of a bicyclic isoxazolidine. The regioselectivity and stereoselectivity of the cycloaddition are often high and can be influenced by the nature of the tether and the substituents on the nitrone and the olefin. rsc.orgnih.gov Subsequent cleavage of the N-O bond in the isoxazolidine ring can then reveal the carbocyclic framework. While specific examples leading directly to this compound are not extensively documented, the intramolecular nitrone-olefin cycloaddition remains a powerful tool for the synthesis of related bridged bicyclic structures. rsc.org

Ring-Closing Metathesis for Polycyclic Olefin Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic and polycyclic olefins, including macrocycles. nih.govapeiron-synthesis.com This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a new carbon-carbon double bond and a small volatile olefin, such as ethylene, which drives the reaction to completion. harvard.edu

The application of RCM to the synthesis of the this compound scaffold would involve the design of a suitable acyclic precursor containing two appropriately positioned double bonds. The success of the RCM reaction is often influenced by factors such as the length and flexibility of the tether connecting the two alkenes, the substitution pattern of the double bonds, and the choice of catalyst. harvard.edu

For the construction of bridged bicyclic systems, conformational control of the acyclic precursor can be crucial. pku.edu.cn The introduction of bulky groups can bias the conformation of the molecule to favor the desired ring-closing event over competing intermolecular reactions. pku.edu.cn While the direct application of RCM to synthesize this compound is a challenging prospect due to potential ring strain, this methodology offers a plausible and modern approach to access various unsaturated bicyclic systems.

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclizations and cascade reactions provide efficient pathways to complex polycyclic molecules from simpler precursors in a single operation. thieme-connect.de These reactions can be initiated by various means, including thermal or photochemical activation, or through the use of transition metal catalysts. rsc.org

The construction of the bicyclo[3.3.2]decane skeleton can be envisioned through an intramolecular cyclization of a suitably functionalized cyclononatriene or a related precursor. For instance, a transannular cyclization, where a bond is formed across a ring, could potentially lead to the desired bicyclic framework.

Cascade reactions, where a series of intramolecular reactions occur sequentially, offer another powerful strategy. For example, a cascade involving a Michael addition followed by an intramolecular aldol condensation has been used to construct bicyclo[3.3.1]nonane systems, which are structurally related to the bicyclo[3.3.2]decane core. rsc.orgucl.ac.uk The development of novel cascade reactions remains an active area of research and holds promise for the efficient and stereoselective synthesis of complex bridged ring systems like this compound.

Oxidative Transformations and Skeletal Rearrangements Towards Bicyclic Trienes

The synthesis of bicyclic triene systems can be achieved through oxidative skeletal rearrangements of related polycyclic precursors. These transformations often proceed through cationic intermediates, leading to significant changes in the molecular framework.

One notable example involves the oxidative rearrangement of substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes. Treatment of these compounds with m-chloroperbenzoic acid (m-CPBA) does not lead to simple epoxidation but instead initiates a skeletal isomerization. This process results in the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols in high yields (76–85%). researchgate.net The proposed mechanism suggests that the electrophilic activation of the double bonds leads to a bis-homotropylium cation intermediate, which then undergoes rearrangement to the more stable bicyclo[4.3.1]decane skeleton. researchgate.net While this yields a related bicyclic system, it highlights the power of oxidative rearrangements in accessing complex bridged structures from readily available precursors.

Skeletal diversification can also be achieved through the selective cleavage of carbon-carbon bonds in a common intermediate. nih.gov For instance, a readily accessible tricyclooctane can be divergently deconstructed into several distinct bicyclic frameworks. nih.gov This strategy relies on the mild generation of radical intermediates through methods like visible-light palladium catalysis, which can then trigger selective C-C bond fragmentation to yield different carbon skeletons. nih.gov

A more direct route to a bicyclo[3.3.2]decane derivative involves the reaction of styrene oxide with molybdenum(V) chloride (MoCl5) in benzene. This reaction yields an unexpected eight-membered ring product, tribenzobicyclo[3.3.2]decatriene, demonstrating a unique skeletal rearrangement and annulation process. oup.com

Synthetic Routes from Specific Precursors (e.g., Styrene Oxide, Bullvalene)

The synthesis of the bicyclo[3.3.2]decane framework can be approached from specific, structurally related precursors through rearrangement reactions.

From Styrene Oxide: As mentioned, the reaction between styrene oxide and certain transition metal halides can lead to the formation of bicyclo[3.3.2]decane derivatives. When styrene oxide is treated with molybdenum(V) chloride in benzene as a solvent, a tribenzobicyclo[3.3.2]decatriene is formed. oup.com This transformation underscores a novel synthetic pathway where the precursor undergoes significant structural reorganization to build the complex bridged system.

From Bullvalene (B92710): Bullvalene (tricyclo[3.3.2.04,6]deca-2,7,9-triene) is a fluxional molecule whose carbon skeleton is intrinsically related to the bicyclo[3.3.2]decane system. acs.org Its chemistry is rich with rearrangements that can be exploited for synthetic purposes. Although direct conversion of bullvalene to this compound is not straightforward, the underlying principle of leveraging Cope-type rearrangements in related systems is a powerful strategy. For instance, the oxymercuration-demercuration of bullvalene leads to rearranged alcohol products, indicating the accessibility of different bicyclic skeletons from this precursor. acs.org The synthesis of bullvalene itself has been a subject of interest, with various classical and modern approaches developed, including recent gold-catalyzed methods. thieme-connect.deresearchgate.net More pertinently, a facile thermal beilstein-journals.orgbeilstein-journals.org sigmatropic (Cope) rearrangement can convert a bicyclo[4.3.1]decadiene system into a bicyclo[3.3.2]decadiene, providing a direct and stereodefined route to this rather unique bicyclic motif. nih.gov

Xanthate Transfer Reactions for Polycyclic Frameworks

Radical reactions based on xanthate transfer have emerged as a powerful tool for constructing complex polycyclic frameworks under mild conditions. beilstein-journals.orgroyalsocietypublishing.org This methodology relies on the reversible addition of radicals onto the thiocarbonyl group of a xanthate, which allows for high-yielding intermolecular carbon-carbon bond formations, even with unactivated alkenes. mdpi.comnih.gov

The process is typically initiated by the decomposition of a xanthate to generate an electrophilic radical. nih.gov This radical can then be trapped by a suitable alkene moiety in an intermolecular addition. The resulting electron-rich radical intermediate can then react with the starting xanthate to propagate the chain. nih.gov This sequence allows for the convergent assembly of different functional groups, which can then undergo subsequent intramolecular cyclizations to form intricate polycyclic structures. beilstein-journals.orgroyalsocietypublishing.org The versatility of this method has been demonstrated in the synthesis of various fused cyclic systems, including those containing cyclobutane rings and tetralone motifs. beilstein-journals.org The functional group tolerance of the xanthate transfer process is a key advantage, allowing for the presence of epoxides and phenols in the substrates. beilstein-journals.org

Enantioselective Synthesis of this compound Derivatives

A significant breakthrough in the synthesis of the bicyclo[3.3.2]decane framework is the development of an enantioselective pathway. A two-step asymmetric synthesis provides access to functionalized bicyclo[3.3.2]decadiene derivatives in high enantiomeric purity. nih.gov

The key steps in this synthesis are:

Asymmetric [6+3] Cycloaddition: The process begins with a palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition reaction between a cyano-substituted TMM precursor and various tropones (cycloheptatrienones). nih.gov The use of a chiral phosphoramidite ligand induces high levels of enantioselectivity, yielding substituted bicyclo[4.3.1]decadienes with excellent regio-, diastereo-, and enantiocontrol. nih.gov

Thermal beilstein-journals.orgbeilstein-journals.org Sigmatropic Rearrangement: The resulting bicyclo[4.3.1]decadiene adducts are then subjected to a thermal Cope rearrangement. Heating these adducts in toluene induces a beilstein-journals.orgbeilstein-journals.org sigmatropic shift, converting the [4.3.1] skeleton into the desired bicyclo[3.3.2]decadiene framework in a stereodefined manner. nih.gov Importantly, the chirality established in the first step is transferred with high fidelity to the final product. For example, a TMM adduct with 99% enantiomeric excess (ee) was converted to the corresponding bicyclo[3.3.2]bicycle while maintaining an ee of 98%. nih.gov

This sequence provides a facile and highly efficient route to optically pure, functionalized bicyclo[3.3.2]decadienes.

Table 1: Enantioselective Synthesis of Bicyclo[3.3.2]decadiene Derivatives via Cope Rearrangement of Bicyclo[4.3.1]decadiene Precursors nih.gov
Precursor (Bicyclo[4.3.1] Adduct)Rearrangement ConditionsProduct (Bicyclo[3.3.2] Derivative)Yield (%)Precursor ee (%)Product ee (%)
4aToluene, 150 °C, Microwave5a7199Not Reported
4dToluene, 150 °C, Microwave5d759998
4fToluene, 150 °C, Microwave5f6596Not Reported

Challenges and Innovations in Polycyclic Triene Synthesis

The synthesis of polycyclic trienes like this compound is fraught with challenges, but recent innovations in synthetic methodology are providing powerful solutions.

Innovations: Modern organic synthesis has introduced several innovative strategies to overcome these challenges.

Cascade Reactions: Cascade or domino sequences, where multiple bonds are formed in a single operation, offer a highly efficient approach to rapidly assemble complex molecular architectures. researchgate.net Radical-initiated cascades, in particular, have been utilized to construct fused and bridged ring systems with good stereocontrol. researchgate.net

Novel Catalytic Methods: The development of new catalytic systems has been transformative. Palladium-catalyzed cycloadditions, for instance, have enabled the highly enantioselective synthesis of bicyclo[3.3.2]decadiene precursors. nih.gov Similarly, gold catalysis has simplified the synthesis of complex fluxional molecules like bullvalene, which are important precursors for skeletal rearrangements. researchgate.net

Photochemical Methods: Visible-light-promoted reactions provide a mild and efficient way to generate radical intermediates for skeletal rearrangements and C-C bond formation, often proceeding with high selectivity and functional group tolerance. nih.govmdpi.com

One-Pot Reactions: The development of one-pot procedures that combine multiple transformations without isolating intermediates streamlines synthetic pathways, improves efficiency, and minimizes waste. frontiersin.orgnih.gov These strategies are particularly valuable for building polycyclic scaffolds from simpler starting materials.

Precursor Approach: For highly reactive or unstable polycyclic aromatic compounds, a "precursor approach" has been developed. This method involves synthesizing a more stable, often non-planar, precursor that can be isolated and purified. The final, planar, conjugated triene is then generated in a final step, often triggered by heat or light, via extrusion of a small molecule. beilstein-journals.org

These innovations are expanding the synthetic toolbox, making complex polycyclic trienes more accessible for further study and application.

Reactivity Profiles and Reaction Mechanisms of Bicyclo 3.3.2 Deca 2,6,9 Triene

Pericyclic Reactions of Bicyclo[3.3.2]deca-2,6,9-triene Systems

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. msu.edu this compound and its derivatives are known to undergo several types of pericyclic reactions.

Valence Isomerization Phenomena in Polycyclic Trienes

Valence isomerization is a type of pericyclic reaction where a molecule rearranges to an isomer with a different arrangement of σ and π bonds, without the migration of any atoms or groups. rsc.org A notable example related to the bicyclo[3.3.2]decane framework is the thermal rearrangement of bicyclo[4.3.1]decadienes to yield bicyclo[3.3.2]decadienes. nih.gov This process highlights the propensity of these systems to undergo skeletal reorganization to achieve more stable arrangements.

One of the most well-known valence isomerizations in a related system is the equilibrium between bullvalene (B92710) and its various valence tautomers. While not this compound itself, the chemistry of bullvalene, which contains a bicyclo[4.2.2]deca-2,4,7,9-tetraene moiety, provides insight into the dynamic behavior of polycyclic trienes. electronicsandbooks.comutupub.fi

Sigmatropic Rearrangements (e.g.,acs.orgacs.org-Sigmatropic)

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-system. msu.edursc.org A prominent example in the context of this compound chemistry is the thermal msu.edumsu.edu sigmatropic rearrangement (Cope rearrangement) of bicyclo[4.3.1]decadienes to produce bicyclo[3.3.2]decadienes. nih.govnih.gov This reaction proceeds through a concerted mechanism, often with high stereoselectivity. nih.gov

While specific examples of acs.orgacs.org-sigmatropic rearrangements in this compound itself are not extensively documented in the provided search results, the general principles of sigmatropic shifts suggest that such rearrangements could be plausible under appropriate conditions, given the presence of suitable π-systems within the molecule.

Electrocyclic Transformations

Electrocyclic reactions are pericyclic reactions that involve the formation of a σ-bond between the termini of a linear conjugated system, leading to the formation of a cyclic compound, or the reverse ring-opening process. msu.edursc.org These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is induced by heat or light. googleapis.com

For a system like this compound, which contains triene and diene moieties, various electrocyclic reactions can be envisioned. For instance, a 6π-electrocyclization of a cyclohexadiene-like fragment within the molecule would be expected to proceed in a disrotatory manner under thermal conditions. rsc.orgmasterorganicchemistry.com Conversely, an 8π-electrocyclization, if geometrically feasible, would follow a conrotatory pathway. rsc.orgmasterorganicchemistry.com The specific stereochemistry of the products would be dictated by the orbital symmetry of the highest occupied molecular orbital (HOMO) of the π-system involved. masterorganicchemistry.com

Addition Reactions and Functionalization of this compound

The double bonds in this compound are susceptible to various addition reactions, providing pathways for the introduction of new functional groups and the construction of more complex molecular architectures.

Electrophilic Addition Pathways

Electrophilic addition is a fundamental reaction of alkenes. In the context of related bicyclic systems, electrophilic activation of double bonds can lead to skeletal rearrangements. For example, the reaction of bicyclo[4.2.2]deca-2,4,7,9-tetraenes with electrophiles like m-chloroperbenzoic acid results in an oxidative skeletal rearrangement to form bicyclo[4.3.1]deca-2,4,8-triene derivatives. sciforum.netresearchgate.net This suggests that the reaction of this compound with electrophiles could also lead to interesting and potentially complex rearranged products. The regioselectivity and stereoselectivity of such additions would be influenced by the steric and electronic properties of the bicyclic framework.

Cycloaddition Reactivity

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. rsc.org The double bonds in this compound can participate in various cycloaddition reactions. A notable synthetic route to the bicyclo[3.3.2]decadiene skeleton involves a palladium-catalyzed [6+3] cycloaddition of a trimethylenemethane donor with tropones to form bicyclo[4.3.1]decadienes, which then undergo a thermal msu.edumsu.edu sigmatropic rearrangement. nih.govnih.gov

Furthermore, the diene and triene systems within the molecule could potentially undergo Diels-Alder [4+2] cycloadditions. The feasibility and stereochemical outcome of such reactions would depend on the nature of the dienophile and the accessibility of the diene unit within the bicyclic structure. The reactivity of related bicyclic systems in cycloaddition reactions highlights the potential of this compound as a building block in organic synthesis. acs.orggrafiati.com

Catalyzed Reactions Involving this compound Scaffolds

The unique bridged and strained structure of this compound makes it a fascinating substrate for a variety of catalyzed reactions. These transformations often lead to complex molecular architectures that would be challenging to assemble through other synthetic routes.

Metal-Mediated Carbonyl-Olefin Metathesis Mechanisms

Carbonyl-olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the exchange of a carbonyl group and an olefin. nih.govresearchgate.net In the context of this compound and related scaffolds, metal catalysts play a crucial role in mediating this transformation. The reaction can proceed through different pathways depending on the specific catalyst and substrates involved. nih.gov

One common mechanism involves the initial reaction of a metal alkylidene catalyst with an olefin to generate a new metal alkylidene intermediate. mdpi.com This intermediate can then undergo an intramolecular reaction with a carbonyl group present in the molecule. This process, often proceeding through a metallacyclobutane intermediate, ultimately results in the formation of a new olefin and a metal-oxo species. nih.govmdpi.com The efficiency and outcome of the reaction are influenced by the choice of metal catalyst, with various transition metals being employed. thieme-connect.de

Ring-closing carbonyl-olefin metathesis has been successfully utilized to synthesize various cyclic and bicyclic compounds. nih.govmdpi.com For instance, the reaction of unsaturated ketones can lead to the formation of 5-, 6-, and 7-membered rings. nih.gov The strategic placement of the carbonyl and olefin functionalities within the bicyclo[3.3.2]decane framework can direct the metathesis reaction to construct specific polycyclic systems.

Catalyst TypeIntermediate(s)Key TransformationRef.
Metal AlkylideneMetallacyclobutane, Metal-Oxo SpeciesIntramolecular Carbonyl Olefination nih.govmdpi.com
Lewis AcidOxetane (B1205548)Ring-Opening/Fragmentation nih.gov
Organocatalyst (e.g., Hydrazine)Pyrazolidine1,3-Dipolar Cycloaddition/Cycloreversion mdpi.com

Brønsted Acid-Catalyzed Transformations

Brønsted acids are effective catalysts for a range of transformations involving this compound and its derivatives. These reactions often proceed through carbocationic intermediates, leading to skeletal rearrangements and the formation of new cyclic systems. The acidic conditions facilitate the protonation of a double bond or a functional group, initiating a cascade of events.

For example, the treatment of bicyclo[3.2.2]nona-2,6,8-triene derivatives with a Brønsted acid can induce rearrangements to the barbaralane skeleton. tamu.edu In a similar vein, chiral Brønsted acids have been employed to achieve enantioselective additions to aldehydes using allylic boronates, a reaction that can be applied to substrates with diene units reminiscent of the this compound framework. nih.gov The stereochemical outcome of these reactions is often dictated by the structure of the chiral catalyst. nih.gov

Radical Cyclizations

Radical cyclizations offer a complementary approach to the synthesis of complex molecules from this compound precursors. These reactions are typically initiated by the generation of a radical species, which then undergoes an intramolecular addition to one of the double bonds within the bicyclic system. The regioselectivity of the cyclization (i.e., which double bond is attacked) is governed by factors such as the stability of the resulting radical and the geometric constraints of the transition state.

Manganese(III) acetate (B1210297) is a common reagent used to initiate oxidative free-radical cyclizations. thieme-connect.de For instance, the reaction of a triene substrate can lead to a 6-exo-trig acyl radical cyclization. researchgate.net Transition metals like titanium can also mediate radical cyclization reactions. thieme-connect.de These methods provide a powerful tool for constructing polycyclic frameworks, including those containing the bicyclo[3.3.2]decane core.

Mechanistic Studies of Rearrangements and Cycloreversions

The complex and often unexpected rearrangements that this compound and related systems undergo have been the subject of detailed mechanistic investigations. These studies aim to elucidate the reaction pathways and the nature of the key intermediates involved.

Role of Carbocation Intermediates

Carbocationic intermediates are central to many of the rearrangements observed for bicyclic systems. These high-energy species can be generated through various methods, including the protonation of an alkene or the solvolysis of a suitable leaving group. thieme-connect.de Once formed, these carbocations are prone to Wagner-Meerwein rearrangements, which involve the migration of an alkyl, vinyl, or aryl group to the electron-deficient center. thieme-connect.deuni-muenchen.de

In systems related to this compound, the stability of the initially formed carbocation and any subsequent rearranged cations plays a crucial role in determining the product distribution. thieme-connect.debeilstein-journals.org For example, the protonation of germacrene A can lead to various bicyclic carbocations, and their relative stabilities influence the final terpene products formed. beilstein-journals.org The orientation of the migrating bond relative to the carbocation p-orbital is also a key factor governing the facility of the rearrangement. thieme-connect.de

Precursor SystemMethod of GenerationKey Rearrangement TypeProduct SkeletonRef.
Bicyclo[2.2.2]octaneElectrophilic AdditionWagner-MeerweinTritwistane uni-muenchen.de
Germacrene AProtonation uni-muenchen.debeilstein-journals.org-Hydride/Alkyl ShiftsEudesmane, Guaiane beilstein-journals.org
Bicyclo[3.2.2]nona-2,6,8-trieneDeprotonation/MetallationAnionic RearrangementBarbaralane tamu.edu

Oxetane Intermediates in Reaction Pathways

Oxetanes, four-membered oxygen-containing heterocycles, can serve as key intermediates in certain reactions of this compound, particularly in the context of carbonyl-olefin metathesis. mdpi.com The formation of an oxetane can occur through a [2+2] cycloaddition between a carbonyl group and an olefin, a reaction known as the Paternò-Büchi reaction. nih.gov

Once formed, these oxetane intermediates can undergo a variety of transformations. For instance, under acidic or thermal conditions, they can fragment to yield a new alkene and a new carbonyl compound, which is the net result of a carbonyl-olefin metathesis. nih.govmdpi.com The stability and reactivity of the oxetane are influenced by the substituents on the ring. In some cases, Lewis acids can catalyze the formation and subsequent reaction of oxetane intermediates. beilstein-journals.org For example, the reaction of 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes with a Lewis acid can lead to the formation of 1,5-dioxocanes through a formal [4+4] cycloaddition. beilstein-journals.org

Transition State Analysis and Reaction Pathways

The reactivity of this compound and its derivatives is characterized by a susceptibility to sigmatropic rearrangements, hydride shifts, and pathways involving radical intermediates. The specific reaction pathway is often dictated by the substitution pattern and the reaction conditions employed.

A prominent reaction pathway for functionalized bicyclo[3.3.2]decadienes is the thieme-connect.dethieme-connect.de sigmatropic rearrangement, commonly known as the Cope rearrangement. This process is particularly relevant in the context of their synthesis from bicyclo[4.3.1]decadiene precursors. An examination of the three-dimensional structure of bicyclo[4.3.1]decadiene adducts reveals the proximity of the exocyclic olefin to the endocyclic diene, creating an ideal geometry for a thermally induced Cope rearrangement. nih.gov This stereodefined rearrangement converts the bicyclo[4.3.1]decadiene framework into the thermodynamically more stable bicyclo[3.3.2]decadiene system, providing a facile, two-step asymmetric synthesis of this unique bicyclic motif. nih.gov The transition state for this pericyclic reaction is believed to proceed through a boat-like conformation, a common feature of many Cope rearrangements.

Another significant reaction pathway involves transannular hydride shifts within the bicyclo[3.3.2]decane skeleton. stir.ac.uk Solvolysis studies of model compounds, such as exo-2,3-epoxybicyclo[3.3.2]decane, have revealed complex rearrangements. The analysis of the products from these reactions indicates the occurrence of a significant 1,2-hydride shift to the bridgehead position. stir.ac.uk Furthermore, evidence suggests a 2,6-hydride shift taking place in a flexible twin-twist-boat conformation of the bicyclo[3.3.2]decane ring system. stir.ac.uk

The formation of this compound can also be achieved via the reduction of bullvalene (tricyclo[3.3.2.02,8]deca-3,6,9-triene) using sodium in liquid ammonia. stir.ac.uk Conversely, reactions starting from bullvalene can hint at potential radical-mediated pathways for related systems. For instance, the demercuration step in the oxymercuration-demercuration of bullvalene proceeds through free-radical mechanisms. acs.org While the major products often retain a different bicyclic framework, the analysis of minor products can provide insight into the mechanisms of rearrangements involving radical species that could lead to or originate from the bicyclo[3.3.2]decane skeleton. acs.org

Comparative Reactivity with Related Bicyclic Systems

The chemical behavior of this compound is best understood when compared with related bicyclic systems. These comparisons highlight the influence of ring size, strain, and the relative orientation of unsaturation on reactivity and rearrangement pathways.

Bullvalene (Tricyclo[3.3.2.02,8]deca-3,6,9-triene): Bullvalene is perhaps the most famous isomer of C₁₀H₁₀ and is structurally related to the bicyclo[3.3.2]decane framework, being its 2,6-dehydro derivative. stir.ac.ukwikipedia.org Its defining characteristic is its fluxionality, undergoing a rapid, degenerate Cope rearrangement that makes all carbon and hydrogen atoms equivalent on the NMR timescale at room temperature. wikipedia.orgacs.org This is in contrast to this compound, which, while susceptible to rearrangements, does not exhibit such extreme valence tautomerism. This compound can be synthesized from bullvalene via reduction. stir.ac.uk

Bicyclo[4.3.1]decane System: This system is a key intermediate in the synthesis of functionalized bicyclo[3.3.2]decadienes. Asymmetric [6+3] cycloaddition reactions between trimethylenemethane (TMM) precursors and tropones yield bicyclo[4.3.1]decadienes. nih.gov These compounds are often less stable than their bicyclo[3.3.2] isomers and can be converted to the latter via a thermal Cope rearrangement. nih.gov This rearrangement showcases a direct, synthetically useful link between the two bicyclic systems, driven by a release of strain.

Bicyclo[4.2.2]decane System: Derivatives of bicyclo[4.2.2]decatetraene are known to undergo skeletal rearrangements to form the bicyclo[4.3.1]decane framework. electronicsandbooks.com For example, reaction with chlorosulfonyl isocyanate or oxidation with m-chloroperbenzoic acid prompts a rearrangement driven by the formation of a stable, bridged 1,4-bishomotropylium cation intermediate, which has a bicyclo[4.3.1]decane skeleton. electronicsandbooks.comresearchgate.net This provides an indirect link, as the resulting bicyclo[4.3.1]decane could potentially be a precursor to the bicyclo[3.3.2] system.

Bicyclo[3.3.1]nonane System: The bicyclo[3.3.1]nonane framework is a frequent starting point for the construction of the bicyclo[3.3.2]decane skeleton. Ring expansion reactions, such as the Demjanov-Tiffeneau reaction or reactions with diazomethane, on functionalized bicyclo[3.3.1]nonanes can introduce an additional carbon into the bridge, thereby forming the bicyclo[3.3.2]decane ring system. stir.ac.ukstir.ac.uk The reactivity of the bicyclo[3.3.1]nonane system is often characterized by transannular interactions and hydride shifts between the C3 and C7 positions, a feature that has parallels in the reactivity of the larger bicyclo[3.3.2]decane system.

The following table summarizes the key reactivity profiles of these related systems.

Table 1: Comparative Reactivity of Bicyclic Systems

Bicyclic System Key Reactive Feature(s) Typical Transformation(s) Reference(s)
Bicyclo[3.3.2]decane Cope Rearrangement, Transannular Hydride Shifts Isomerization from Bicyclo[4.3.1]decadienes, Formation from Bicyclo[3.3.1]nonanes via ring expansion nih.gov, stir.ac.uk
Bullvalene Degenerate Cope Rearrangement (Fluxionality) Valence Tautomerism, Reduction to Bicyclo[3.3.2]decatriene wikipedia.org, stir.ac.uk
Bicyclo[4.3.1]decane Formation from Bicyclo[4.2.2] systems, Rearrangement to Bicyclo[3.3.2] systems Formation via bishomotropylium ion, Cope rearrangement to Bicyclo[3.3.2]decadienes researchgate.net, nih.gov
Bicyclo[4.2.2]decane Skeletal Rearrangement Rearrangement to Bicyclo[4.3.1]decane derivatives electronicsandbooks.com

| Bicyclo[3.3.1]nonane | Ring Expansion, Transannular Interactions | Synthesis of Bicyclo[3.3.2]decanes | stir.ac.uk, stir.ac.uk |

Structural Analysis and Stereochemical Attributes of Bicyclo 3.3.2 Deca 2,6,9 Triene

Conformational Landscape and Dynamics of Bicyclo[3.3.2]decane Systems

The bicyclo[3.3.2]decane system is characterized by a dynamic equilibrium between several conformations, with the twin-chair and boat-chair forms being the most significant. The relative energies of these conformers are subtle and can be influenced by substitution and the presence of unsaturation.

Computational and experimental studies have explored the conformational preferences of the bicyclo[3.3.2]decane skeleton. Molecular mechanics calculations suggest that a boat-chair conformation with an eclipsed two-carbon bridge and a twin twist-chair with a staggered bridge can coexist at equilibrium. rsc.org There is evidence for a twin-chair to boat-chair equilibrium, with some studies indicating a negligible free energy difference between these conformers. rsc.org The twin-chair conformation can exhibit a significant transannular interaction between the C-3 and C-7 methylene (B1212753) groups. rsc.orgelectronicsandbooks.com In contrast, the boat-chair form is characterized by interactions between the hydrogens on C-3 and C-10, as well as those on C-4 and C-7. electronicsandbooks.com

When the two-carbon bridge is constrained by a double bond, as in bicyclo[3.3.2]dec-9-ene, the boat-chair conformation is preferred to accommodate the planar geometry. rsc.org This preference is confirmed by X-ray crystal analysis of related structures. rsc.orgelectronicsandbooks.com

Table 1: Key Conformations of the Bicyclo[3.3.2]decane System

ConformationKey Structural FeatureNotable Interactions
Twin-Chair Both seven-membered rings are in a chair-like conformation.Transannular interaction between C-3 and C-7. rsc.orgelectronicsandbooks.com
Boat-Chair One seven-membered ring is in a boat and the other in a chair conformation.Interactions between C-3/C-10 and C-4/C-7 hydrogens. electronicsandbooks.com

This table is based on data from multiple sources. rsc.orgelectronicsandbooks.com

The conformational flexibility of the bicyclo[3.3.2]decane system has a profound impact on its reactivity, particularly concerning transannular hydride shifts. These reactions involve the transfer of a hydride ion from one carbon atom to a distant, typically cationic, carbon center within the same ring system.

In the solvolysis of bicyclo[3.3.2]decan-3-exo-yl tosylate, a significant C-7 to C-3 transannular hydride shift of 48% has been observed. electronicsandbooks.comrsc.orgrsc.org This indicates a close spatial relationship between these two positions, which is facilitated by the specific conformations adopted by the bicyclo[3.3.2]decane ring system. The high reactivity of this tosylate, being approximately 9.0 x 10³ times more reactive than cyclohexyl tosylate in buffered acetolysis, further underscores the influence of the bicyclic framework. electronicsandbooks.comrsc.org The solvolysis primarily yields bicyclo[3.3.2]dec-2-ene (94%), highlighting the facility of elimination reactions in this system. electronicsandbooks.comrsc.org

It has been suggested that a 2,6-hydride shift may occur in a twin-twist-boat conformation of the bicyclo[3.3.2]decane system. stir.ac.uk These hydride shifts are a direct consequence of the molecule's attempt to relieve strain and achieve a more stable electronic configuration, with the specific pathways being dictated by the conformational landscape. stir.ac.uk

Bridgehead Olefins and Bredt's Rule in Bicyclo[3.3.2]deca-2,6,9-triene

Bredt's rule is a fundamental principle in organic chemistry stating that a double bond cannot be placed at a bridgehead position of a bridged ring system, as this would introduce excessive ring strain. wikipedia.orgmasterorganicchemistry.com This is due to the inability of the p-orbitals on the bridgehead atom and the adjacent atom to achieve the necessary planar alignment for effective pi-bonding within the constraints of the bicyclic framework. wikipedia.org

For a molecule like this compound, the double bonds are located at the 2, 6, and 9 positions. The double bonds at positions 2 and 6 are within the seven-membered rings, while the double bond at position 9 is on the two-carbon bridge. None of these positions are at a bridgehead (C-1 or C-5). Therefore, this compound does not violate Bredt's rule.

However, the concept of "anti-Bredt" molecules, which do contain a bridgehead double bond, has been a subject of significant research. wikipedia.orguq.edu.au The stability of such compounds is often quantified by the S value, which is the sum of the number of atoms in the bridges. uq.edu.au While initially thought to require a large S value for stability, stable anti-Bredt compounds have been prepared in systems with S values as low as 7. wikipedia.org The bicyclo[3.3.2]decane system has an S value of 3+3+2=8.

Influence of Ring Strain on Reactivity and Structure

All cyclic molecules possess some degree of ring strain, which is a combination of angle strain, torsional strain, and transannular strain. stir.ac.uk In the bicyclo[3.3.2]decane system, and by extension the triene, these strains influence both the ground-state structure and the transition states of reactions.

The reactivity of the bicyclo[3.3.2]decane system is influenced by what is known as I-strain (internal strain), which is the change in ring strain when the hybridization of a ring atom changes, for instance, from sp³ to sp². stir.ac.uk The surprisingly low reactivity of 9-bicyclo[3.3.2]decanone has been rationalized in terms of I-strain theory. stir.ac.uk

Stereochemical Control and Diastereoselectivity in this compound Synthesis

The synthesis of substituted bicyclo[3.3.2]decane and decatriene (B1670116) derivatives often requires careful consideration of stereochemical control to obtain the desired diastereomer. The inherent three-dimensional structure of the bicyclic framework can direct the approach of reagents, leading to stereoselective transformations.

For instance, the hydroboration of bicyclo[3.3.2]dec-2-ene is expected to occur selectively from the face that is exo to the C-9, C-10 bridge, leading to a mixture of the exo-3-ol and exo-2-ol. electronicsandbooks.com This selectivity arises from the steric hindrance presented by the bridge.

The synthesis of functionalized bicyclo[3.3.2]decane systems can be achieved through various routes, including ring-expansion procedures. electronicsandbooks.com The stereochemical outcome of these reactions is often dictated by the conformation of the starting materials and intermediates. For example, the reduction of 3-bicyclo[3.3.2]decanone with dissolving metals gives a nearly 1:1 mixture of the exo- and endo-3-ols, suggesting that the free energy difference between the two product-like transition states is very small. electronicsandbooks.comstir.ac.uk This contrasts with the high stereoselectivity observed in the reduction of the analogous bicyclo[3.3.1]nonan-3-one. electronicsandbooks.com

Theoretical and Computational Investigations of Bicyclo 3.3.2 Deca 2,6,9 Triene

Quantum Chemical Methodologies Applied to Polycyclic Trienes

To unravel the complexities of polycyclic trienes like bicyclo[3.3.2]deca-2,6,9-triene, chemists employ a variety of computational methodologies.

Density Functional Theory (DFT) has become a important tool for studying the geometries, electronic structures, and reaction pathways of molecules. For polycyclic systems, DFT methods, such as B3LYP and B3PW91, are used to investigate molecular properties. For instance, in related bicyclic systems, DFT calculations with specific basis sets (e.g., 6-31G(d,p) and 6-311G(d,p)) have been used to analyze the geometry and electronic structure of complex molecules, including those with pyramidalized double bonds. researchgate.net These methods are also instrumental in studying the potential energy surfaces of reactions like Diels-Alder cycloadditions, providing insights into kinetic and thermodynamic parameters. researchgate.net

For more accurate energy calculations and a deeper understanding of electron correlation effects, high-level ab initio and coupled-cluster methods are employed. While specific studies on this compound using these high-level methods are not extensively documented in readily available literature, their application to similar bicyclic systems is well-established. For example, in the study of bicyclo[3.3.1]nonane derivatives, ab initio calculations at the Hartree-Fock (HF) level with a 6-31G** basis set were used to investigate conformational stability. researchgate.net Correlated ab initio methods have also been applied to analyze transition states in reactions involving related borabicyclo[3.3.2]decane reagents, demonstrating their power in modeling enantioselectivity. nih.gov These methods, though computationally expensive, provide benchmark data for calibrating more efficient methods like DFT.

Molecular mechanics (MM) provides a computationally efficient way to study the conformational landscapes of large and complex molecules. gla.ac.uk Force fields like MM2 and MM4 are parameterized to reproduce experimental geometries and energies. researchgate.netgla.ac.uk For the bicyclo[3.3.2]decane system, conformational studies have indicated a delicate balance between different conformations, such as the twin-chair and boat-chair forms. rsc.org Molecular mechanics calculations can help in elucidating the relative energies of these conformers and the barriers between them. These calculations are particularly useful for initial explorations of the potential energy surface before employing more rigorous quantum mechanical methods. scispace.com

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions, including the identification of transient species that are difficult to observe experimentally.

This compound and its derivatives are prone to pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. rsc.org A notable reaction is the Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement. nih.gov Computational modeling can trace the potential energy surface of such rearrangements, identifying the transition state and calculating the activation energy. For instance, studies on the rearrangement of bicyclo[4.3.1]decadienes to bicyclo[3.3.2]decadienes have shown that these transformations can be facile, and computational methods can verify the stereochemical integrity of the process. nih.gov These models help in understanding the factors that control the feasibility and stereoselectivity of such reactions.

A key strength of computational chemistry is its ability to predict the structures and energies of short-lived intermediates and transition states. researchgate.net For reactions involving this compound, such as cycloadditions or rearrangements, computational methods can locate the transition state structures connecting reactants and products. The analysis of these structures provides crucial information about the reaction mechanism, including bond-breaking and bond-forming processes. While specific computational studies detailing the intermediates and transition states for reactions of this compound are not widely reported, the methodologies are well-established for analogous systems. For example, in cycloaddition reactions, transition states for different modes of attack (e.g., endo vs. exo) can be calculated to predict the observed stereoselectivity. researchgate.net

Table of Computationally Studied Properties of Related Bicyclic Systems

Compound System Computational Method Investigated Property Reference
Bicyclo[3.3.1]nonane-2,6-dione Ab initio HF/6-31G** Conformational stability researchgate.net
10-R-9-borabicyclo[3.3.2]decane DFT and ab initio Alkene hydroboration transition states nih.gov
Bicyclo[3.3.0]oct-1,5-ene Molecular Mechanics (MM2) Molecular structure and conformation scispace.com
Bicyclo[4.3.1]decadienes Not specified Cope rearrangement to bicyclo[3.3.2]decadienes nih.gov
cis-Cycloalkenes MM4 and MP2/6-31G** Geometry and pyramidalization researchgate.net

Electronic Structure and Aromaticity Analysis

The electronic structure of this compound is complex, influenced by the spatial orientation of its three π-bonds. While not a classically aromatic system, the potential for through-space and through-bond interactions raises questions about non-classical aromaticity, such as homoaromaticity and bicycloaromaticity.

Computational studies on analogous bridged systems provide a framework for this analysis. For instance, investigations into the bicyclo[3.2.2]nona-2,6,8-trienyl cation and anion have explored the balance between homoaromatic stabilization and bicycloaromatic destabilization. researchgate.net Homoaromaticity involves the stabilization of a cyclic system via a p-orbital array that is interrupted by one or more saturated centers but maintained by through-space overlap. In the case of this compound, the arrangement of the C2-C3 and C6-C7 double bonds within the cycloheptadiene ring could potentially support a degree of homoaromatic interaction.

Furthermore, the formation of bicyclo[4.3.1]deca-2,4,8-triene diols proceeds through a bis-homotropylium cation intermediate, which exhibits distinct homoaromatic character. researchgate.net The detection of such phenomena often relies on spectroscopic methods, particularly ¹³C NMR, where charge delocalization leads to characteristic shifts, and computational tools like Nucleus-Independent Chemical Shift (NICS) calculations. researchgate.netresearchgate.net NICS calculations serve as a valuable probe for aromaticity by measuring the magnetic shielding at the center of a ring system; a negative value is indicative of aromatic character. researchgate.net While specific NICS values for this compound are not widely reported, the methodology would be central to any rigorous analysis of its potential aromaticity.

The table below outlines the key concepts and methods used in analyzing the electronic structure of such bicyclic systems.

Analysis Type Methodology Key Indicators Relevance to this compound
Homoaromaticity Molecular Orbital (MO) Theory, NMR Spectroscopy, NICS CalculationsThrough-space orbital overlap, equalization of bond lengths and charges, negative NICS values.Potential interaction between the diene π-systems across the bicyclic framework.
Bicycloaromaticity Molecular Orbital (MO) TheoryStabilization or destabilization from the interaction of π-systems across a bicyclic bridge.The interaction between the three isolated double bonds mediated by the σ-framework. researchgate.net
Electronic Properties Density Functional Theory (DFT), Ab initio methodsOrbital energies (HOMO/LUMO), charge distribution, molecular electrostatic potential.Provides fundamental insight into reactivity, stability, and intermolecular interactions.

Strain Energy Quantification and its Ramifications

The bicyclo[3.3.2]decane framework is inherently strained due to deviations from ideal bond angles, torsional strain, and transannular interactions (non-bonded interactions across rings). stir.ac.uk Molecular mechanics (MM) and other computational methods have been employed to quantify this strain and understand its impact on the molecule's conformation and reactivity. gla.ac.uk

The parent bicyclo[3.3.2]decane system is believed to exist as an equilibrium of several conformations, with the twin-chair and boat-chair forms being the most significant. electronicsandbooks.com A key finding from both experimental and computational studies is that these two conformations have almost identical energy content. rsc.orgstir.ac.uk Evidence for this comes from the reduction of 3-bicyclo[3.3.2]decanone, which yields exo and endo alcohol products in a nearly 1:1 ratio, suggesting there is essentially no free energy difference between the corresponding transition states. rsc.orgstir.ac.uk

The primary sources of strain in the bicyclo[3.3.2]decane skeleton include:

Transannular Strain : In the twin-chair conformation, a significant repulsive interaction exists between the endo-hydrogen atoms at C-3 and C-7. electronicsandbooks.com

Torsional Strain : The two-carbon bridge (C-9, C-10) is largely eclipsed in some conformations, leading to considerable torsional strain. electronicsandbooks.com

Angle Strain : The constraints of the bicyclic system force deviations from ideal sp³ and sp² bond angles.

This inherent strain has significant chemical consequences, often categorized as "I-Strain" (internal strain). A notable ramification is the surprisingly low reactivity of 9-bicyclo[3.3.2]decanone. stir.ac.uk The change in hybridization from sp² to sp³ at the C-9 position during reactions like reduction or addition would increase steric and torsional strain in the already constrained system, thus disfavoring the reaction.

Conformation Key Strain Features Relative Energy
Twin-Chair Significant C-3/C-7 transannular interaction.≈ Boat-Chair
Boat-Chair Reduced C-3/C-7 interaction but other torsional strains.≈ Twin-Chair
Twin Twist-Chair Severe transannular interaction and eclipsed C9-C10 bridge.Higher

Spectroscopic Property Prediction and Correlation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex three-dimensional structure of bicyclo[3.3.2]decane derivatives. The correlation between observed chemical shifts and the spatial arrangement of atoms is critical for conformational analysis. rsc.org

Detailed 1D and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are used for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. nih.govnih.gov For the this compound system, two-dimensional NMR studies have been decisive in determining the regiochemistry and relative configuration of its derivatives. nih.govacs.org

Carbon Atom(s) Hybridization Predicted ¹³C Chemical Shift (ppm) Influencing Factors
C2, C3, C6, C7, C9, C10sp² (Olefinic)125-140Ring strain, potential homoaromatic effects.
C1, C5sp³ (Bridgehead)40-55Strain, substitution, proximity to π-systems.
C4, C8sp³ (Aliphatic)30-45Conformational effects, transannular interactions.

Excited State Calculations and Photochemical Processes

The presence of three π-bonds makes this compound a candidate for interesting photochemical transformations. Theoretical calculations are crucial for mapping the potential energy surfaces of its electronic excited states and predicting the likely outcomes of photoirradiation.

The photochemistry of bridged polyenes is often governed by the rules of pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements, which can occur via thermally or photochemically allowed pathways as described by the Woodward-Hoffmann rules. rsc.org The cycloheptadiene moiety within the triene constitutes a 6π-electron system, which would be predicted to undergo a disrotatory ring closure under thermal conditions and a conrotatory closure under photochemical conditions. rsc.org

Studies on analogous systems provide insight into potential reaction pathways:

Sigmatropic Rearrangements : Substituted bicyclo[3.3.2]decadienes can be synthesized via a thermal electronicsandbooks.comelectronicsandbooks.com sigmatropic (Cope) rearrangement of bicyclo[4.3.1]decadiene precursors. nih.govacs.org This highlights the accessibility of such pathways within this framework.

Valence Isomerization : The related bicyclo[3.2.2]nona-2,6,8-triene undergoes photoisomerization to homologues of semibullvalene, demonstrating the potential for deep-seated skeletal rearrangements upon electronic excitation. researchgate.net

electronicsandbooks.comrsc.org Vinyl Shift : Mechanistic studies on the excited state of 2-methylene-bicyclo[3.2.2]nona-3,6,8-triene revealed an unusual electronicsandbooks.comrsc.org vinyl shift, another possible pathway for this compound. researchgate.net

Computational investigation of these processes typically involves methods like Complete Active Space Self-Consistent Field (CASSCF) or Time-Dependent Density Functional Theory (TD-DFT) to locate excited state minima and transition states. These calculations would clarify whether pathways like electrocyclization, sigmatropic shifts, or other complex rearrangements are energetically feasible upon photoexcitation of this compound.

Advanced Applications and Future Research Directions in Bicyclo 3.3.2 Deca 2,6,9 Triene Chemistry

Bicyclo[3.3.2]deca-2,6,9-triene as a Synthetic Building Block for Complex Molecules

The bicyclo[3.3.2]decane skeleton is a recurring motif in a number of complex natural products, making the triene an attractive starting point for their total synthesis. The strategic placement of double bonds in this compound provides multiple points for functionalization, allowing for the stereocontrolled introduction of substituents and the construction of intricate polycyclic systems.

One notable application is in the asymmetric synthesis of highly functionalized bicyclo[3.2.2]nonene derivatives, which can serve as precursors to the C2-symmetric bicyclo[3.3.2]decene core of ryanodine, a potent modulator of intracellular calcium release channels. nih.gov The synthesis of a C2-symmetric bicyclo[3.3.2]decene derivative has been reported as a key intermediate in the synthetic studies toward ryanodine. nih.gov Furthermore, palladium-catalyzed [6+3] cycloaddition reactions of tropones with trimethylenemethane donors have been shown to produce bicyclo[4.3.1]decadienes, which can then undergo a thermal tandfonline.comtandfonline.com sigmatropic rearrangement to furnish the bicyclo[3.3.2]decadiene framework. mdpi.com This two-step asymmetric synthesis provides a facile route to this unique and functionalized bicyclic motif. mdpi.com

The utility of the bicyclo[3.3.2]decane system extends to its derivatives, such as 4,8-dibromothis compound, which is commercially available and offers a handle for further chemical transformations through cross-coupling reactions. stir.ac.uk The inherent strain and defined stereochemistry of the bicyclo[3.3.2]decane core make it a valuable scaffold for the synthesis of molecules with specific three-dimensional orientations, which is crucial for their biological activity.

Development of Novel Catalytic Systems Based on Bicyclic Ligands

The rigid and well-defined geometry of the bicyclo[3.3.2]decane framework makes it an excellent scaffold for the design of chiral ligands for asymmetric catalysis. These ligands can create a specific chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions.

An example of such a ligand is (+)-9-(1S, 2S-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane, which has been developed and is commercially available. sigmaaldrich.com This chiral borane (B79455) derivative has potential applications in asymmetric reductions and other boron-mediated transformations. The development of new diene ligands based on nonbridged bicyclo[3.3.0]octadiene frameworks has shown excellent enantiocontrol in rhodium-catalyzed arylations, suggesting that similar ligands based on the bicyclo[3.3.2]decane system could also be highly effective. sigmaaldrich.com

Furthermore, the products of reactions involving the bicyclo[3.3.2]decane skeleton, such as the bicyclo[3.3.2]decadienes formed from [6+3] cycloadditions, can themselves be utilized in the development of organocatalytic systems. mdpi.comtamu.edu The unique conformational constraints of these bicyclic molecules can be exploited to create novel catalysts for a variety of organic transformations.

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. tandfonline.comtandfonline.com The rigid, three-dimensional nature of the this compound scaffold makes it an ideal starting point for DOS, allowing for the creation of a wide range of molecular shapes and functionalities. rsc.orgunibo.it

A common strategy in DOS is the "folding" of linear starting materials into complex polycyclic frameworks. tandfonline.com By analogy, this compound can be viewed as a pre-folded scaffold, from which a multitude of derivatives can be generated through the selective functionalization of its double bonds and bridgehead positions. This approach allows for the systematic exploration of chemical space around a defined three-dimensional core. nih.gov

The synthesis of diverse and three-dimensional fragment libraries for fragment-based drug discovery often relies on the use of densely functionalized building blocks. rsc.org this compound and its derivatives can serve as such building blocks, providing access to novel bicyclic and tricyclic scaffolds reminiscent of natural alkaloids. tandfonline.com Strategies such as late-stage functionalization via cross-metathesis can be employed to introduce diversity into a common bicyclic core. tandfonline.com

Exploration of Unconventional Reactivity and Novel Derivatives

The strained nature of the bicyclo[3.3.2]decane ring system gives rise to unusual reactivity patterns that are not observed in more common bicyclic frameworks. One such phenomenon is the propensity for transannular reactions, including hydride shifts. stir.ac.uk For example, solvolytic studies of exo-2,3-epoxybicyclo[3.3.2]decane have revealed a significant 1,2-hydride shift to the bridgehead position and a probable 2,6-hydride shift occurring in a twin-twist-boat conformation. stir.ac.uk

The reactivity of ketones within the bicyclo[3.3.2]decane system is also noteworthy. 9-Bicyclo[3.3.2]decanone has been found to be surprisingly unreactive, a phenomenon that can be rationalized by I-strain theory. stir.ac.uk This reduced reactivity can be exploited for selective transformations at other positions of the molecule.

Furthermore, metallated derivatives of bicyclo[3.2.2]nona-2,6,8-triene, a closely related system, have been shown to undergo rearrangement to barbaralanes via a 1,5-homodienyl metallatropic shift. tamu.edu This suggests that similar rearrangements could be possible with derivatives of this compound, providing a pathway to other complex polycyclic systems. The synthesis of various metallated derivatives, including stannyl (B1234572) and plumbyl (B1237000) analogues, opens up avenues for further functionalization and exploration of their chemical properties. tamu.edu

Integration of Machine Learning and AI in Polycyclic Hydrocarbon Research

The complexity of polycyclic hydrocarbons, including bicyclic systems like this compound, presents both challenges and opportunities for computational chemistry. The integration of machine learning (ML) and artificial intelligence (AI) is emerging as a powerful tool to accelerate research in this area.

ML models can be trained on large datasets of polycyclic hydrocarbons to predict a wide range of properties, from spectroscopic data to biological activity. This can significantly reduce the need for time-consuming and expensive experimental work. For instance, ML algorithms are being used to analyze and predict the influence of polycyclic aromatic hydrocarbons (PAHs) on environmental bacterial communities. numberanalytics.com

In the context of this compound, ML could be employed to:

Predict the outcomes of reactions, including the regioselectivity and stereoselectivity of functionalization.

Screen virtual libraries of derivatives for potential biological activity.

Analyze complex spectroscopic data to identify and characterize novel compounds.

Optimize synthetic routes by predicting reaction conditions that maximize yield and minimize byproducts.

The development of robust and accurate ML models for polycyclic hydrocarbons will undoubtedly play a crucial role in advancing our understanding and application of these fascinating molecules.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives can benefit from the application of these principles.

One of the key areas of focus in green chemistry is the use of environmentally benign solvents. tandfonline.commdpi.com Traditional organic solvents can be replaced with greener alternatives such as water, glycerol, or deep eutectic solvents for cycloaddition reactions, which are often used to construct bicyclic systems. mdpi.comresearchgate.net The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been successfully carried out in these sustainable media. nih.govmdpi.comresearchgate.net

Biocatalysis offers another promising green approach to the synthesis of bicyclic compounds. rsc.orgnumberanalytics.comucl.ac.uk Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, reducing the need for harsh reagents and protecting groups. nih.govnumberanalytics.com The use of biocatalytic pericyclic reactions, for example, is an emerging area with the potential to revolutionize the synthesis of complex molecules. numberanalytics.com

Other green chemistry strategies that could be applied to the synthesis of this compound include:

Photochemical reactions: Using light to initiate reactions can reduce the need for thermal energy and catalysts. numberanalytics.com

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Renewable feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of the bicyclic core. rsc.org

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Q & A

Basic: What are the common synthetic routes for bicyclo[3.3.2]deca-2,6,9-triene, and what reagents are typically employed?

This compound is synthesized via cycloaddition or ring-closing metathesis. For example, derivatives like 4,8-dibromothis compound are synthesized using bromination agents under controlled conditions to achieve regioselectivity . Similar bicyclo frameworks (e.g., bicyclo[3.3.1]nonane-2,6,9-trione) utilize ketone precursors and acid-catalyzed cyclization, with reagents like BF₃·Et₂O or Lewis acids to stabilize intermediates . Key steps include optimizing reaction time and temperature to minimize side products like over-brominated derivatives.

Advanced: What challenges arise in achieving stereochemical control during the synthesis of this compound derivatives?

The strained bicyclic system introduces steric hindrance, complicating stereoselective functionalization. For instance, bromination at the 4,8-positions requires precise control to avoid non-selective addition. Computational modeling (e.g., DFT calculations) can predict transition states to guide reagent choice, as seen in studies on bicyclo[5.2.1]decane derivatives . Additionally, chiral catalysts or directing groups may be employed to enforce stereochemistry, though their efficacy depends on the compound’s conformational rigidity .

Basic: How is the structure of this compound characterized experimentally?

Standard characterization includes:

  • NMR spectroscopy : To confirm ring connectivity and substituent positions via coupling constants and chemical shifts.
  • IR spectroscopy : Identifies functional groups (e.g., C=C stretches in the triene system) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration, though challenges arise due to poor crystal formation in strained systems .

Advanced: How can researchers resolve contradictions in reported reaction yields or pathways for this compound synthesis?

Discrepancies often stem from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic replication studies using in situ monitoring (e.g., HPLC or Raman spectroscopy) can isolate critical variables. For example, conflicting yields in cyclization reactions may arise from trace moisture affecting Lewis acid activity; rigorous drying of reagents and solvents can mitigate this . Meta-analyses of existing literature using frameworks like PICO (Population, Intervention, Comparison, Outcome) help identify methodological biases .

Advanced: What role does computational modeling play in predicting the reactivity of this compound?

Density functional theory (DFT) and molecular dynamics simulations predict regioselectivity in electrophilic additions. For instance, studies on bicyclo[4.3.1]deca-2,4,7-triene show that zwitterionic intermediates stabilize during electrophilic attacks, guiding synthetic designs . Computational tools also evaluate ring strain energy (e.g., ~30 kcal/mol for similar bicyclo systems), informing stability under thermal or photolytic conditions .

Advanced: How can researchers design experiments to functionalize this compound without disrupting its core structure?

Strategies include:

  • Protecting group strategies : Temporarily block reactive sites (e.g., using silyl ethers for hydroxylation).
  • Transition-metal catalysis : Pd-mediated cross-couplings for selective C–H functionalization, as demonstrated in bicyclo[4.2.2]deca-tetraene systems .
  • Photochemical methods : UV irradiation to generate radicals for controlled addition, minimizing ring-opening side reactions .

Advanced: What are the implications of this compound’s ring strain on its applications in materials science?

High ring strain enhances reactivity, making it a candidate for polymer precursors or click chemistry substrates. For example, strained alkenes undergo rapid [2+2] cycloadditions for cross-linking hydrogels. However, thermal instability requires stabilization via encapsulation or copolymerization, as seen in studies on bicyclo[5.2.1]decane-based materials .

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